molecular formula C20H25NO B7302552 N-(2-adamantylmethyl)-1-(benzofuran-6-yl)methanamine

N-(2-adamantylmethyl)-1-(benzofuran-6-yl)methanamine

Cat. No.: B7302552
M. Wt: 295.4 g/mol
InChI Key: MNIQSVHCDHGZII-UHFFFAOYSA-N
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Description

“N-(2-adamantylmethyl)-1-(benzofuran-6-yl)methanamine” is a synthetic organic compound that features both adamantyl and benzofuran moieties

Properties

IUPAC Name

1-(2-adamantyl)-N-(1-benzofuran-6-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-2-16-3-4-22-20(16)10-13(1)11-21-12-19-17-6-14-5-15(8-17)9-18(19)7-14/h1-4,10,14-15,17-19,21H,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIQSVHCDHGZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CNCC4=CC5=C(C=C4)C=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-adamantylmethyl)-1-(benzofuran-6-yl)methanamine” typically involves the following steps:

    Formation of the Adamantylmethyl Intermediate: This can be achieved by reacting adamantane with a suitable alkylating agent under acidic or basic conditions.

    Coupling with Benzofuran: The adamantylmethyl intermediate is then coupled with a benzofuran derivative, often through a nucleophilic substitution reaction.

    Final Amination Step: The resulting intermediate is then subjected to amination, typically using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the adamantylmethyl group or the benzofuran ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-adamantylmethyl)-1-(benzofuran-6-yl)methanamine” could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, this compound might be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug candidate.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties, including its potential as an antiviral, antibacterial, or anticancer agent.

Industry

In the industrial sector, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(2-adamantylmethyl)-1-(benzofuran-6-yl)methanamine” would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it might bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-adamantylmethyl)-1-(benzofuran-2-yl)methanamine
  • N-(2-adamantylmethyl)-1-(benzothiophene-6-yl)methanamine
  • N-(2-adamantylmethyl)-1-(indole-6-yl)methanamine

Uniqueness

“N-(2-adamantylmethyl)-1-(benzofuran-6-yl)methanamine” is unique due to the specific positioning of the adamantylmethyl and benzofuran groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or stability, making it a distinct candidate for various applications.

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